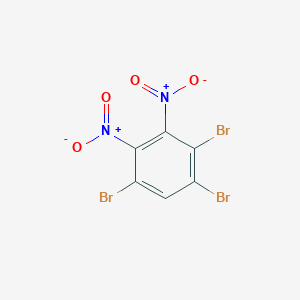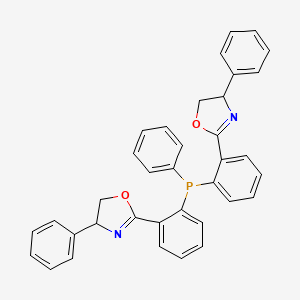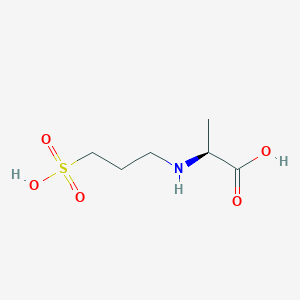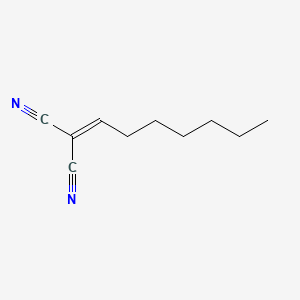
1,2,5-Tribromo-3,4-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Tribromo-3,4-dinitrobenzene is an organic compound characterized by the presence of three bromine atoms and two nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-tribromo-3,4-dinitrobenzene typically involves the bromination of 1,3-dinitrobenzene. The process includes the use of bromine or brominating agents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and efficiency. The final product is purified through crystallization or other separation techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,5-Tribromo-3,4-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups, which deactivate the benzene ring towards further substitution.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Bromination: Bromine or brominating agents in the presence of catalysts.
Nitration: Nitric acid and sulfuric acid mixtures for introducing nitro groups.
Reduction: Reducing agents like hydrogen or metal hydrides for converting nitro groups to amines.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,2,5-Tribromo-3,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,5-tribromo-3,4-dinitrobenzene involves its interaction with various molecular targets. The electron-withdrawing nitro groups and the bromine atoms influence the compound’s reactivity and interaction with other molecules. The pathways involved include electrophilic and nucleophilic substitution reactions, which are facilitated by the compound’s unique electronic structure .
Comparaison Avec Des Composés Similaires
1,3-Dinitrobenzene: Similar in structure but lacks the bromine atoms, making it less reactive in certain substitution reactions.
1,2,4-Tribromobenzene: Contains three bromine atoms but lacks the nitro groups, resulting in different chemical properties and reactivity.
Uniqueness: 1,2,5-Tribromo-3,4-dinitrobenzene is unique due to the combination of both bromine and nitro groups, which impart distinct electronic and steric effects. This makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
676264-81-6 |
|---|---|
Formule moléculaire |
C6HBr3N2O4 |
Poids moléculaire |
404.79 g/mol |
Nom IUPAC |
1,2,5-tribromo-3,4-dinitrobenzene |
InChI |
InChI=1S/C6HBr3N2O4/c7-2-1-3(8)5(10(12)13)6(4(2)9)11(14)15/h1H |
Clé InChI |
LPDKHSIQDDJEEP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)Br)[N+](=O)[O-])[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Prop-2-ynoxyphenyl)methyl]phenol](/img/structure/B15158038.png)
![1-propyl-9H-pyrido[3,4-b]indole](/img/structure/B15158047.png)
![N-{[2-(Naphthalen-1-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-L-tryptophan](/img/structure/B15158048.png)





![2,4,10,12-tetrachloro-6,8,14,16-tetraoxatetracyclo[7.7.3.05,17.013,19]nonadeca-1(17),2,4,9,11,13(19)-hexaene](/img/structure/B15158098.png)

![4-{2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethenyl}benzaldehyde](/img/structure/B15158106.png)

![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)

